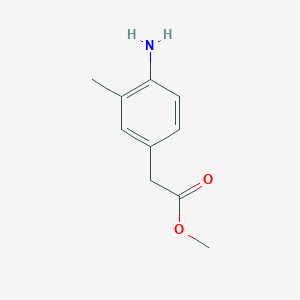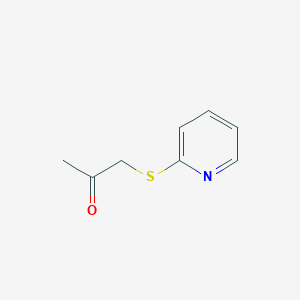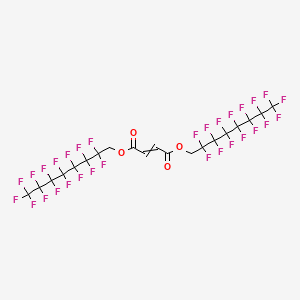![molecular formula C12H12N2O3S B13994563 N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid CAS No. 64202-44-4](/img/structure/B13994563.png)
N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]-: is a compound with the molecular formula C₁₂H₁₂N₂O₃S It is known for its unique structure, which includes a benzamide group and a thiazolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- typically involves the reaction of benzamide with a thiazolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and purity of the final product.
化学反応の分析
Types of Reactions: BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents like water or acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents such as ethanol or tetrahydrofuran.
Substitution: Amines, thiols, and solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme function and regulation.
Medicine: In medicine, BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry: In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical properties make it suitable for applications in the production of polymers and resins.
作用機序
The mechanism of action of BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can disrupt the enzyme’s function, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
類似化合物との比較
- N-[2-[5-[(4-chlorophenyl)methylidene]-2,4-dioxo-3-thiazolidinyl]ethyl]-4-fluoro-3-(4-morpholinylsulfonyl)benzamide
- N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide
Comparison: Compared to similar compounds, BENZAMIDE,N-[2-(2,4-DIOXO-3-THIAZOLIDINYL)ETHYL]- stands out due to its unique combination of a benzamide group and a thiazolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness.
特性
CAS番号 |
64202-44-4 |
|---|---|
分子式 |
C12H12N2O3S |
分子量 |
264.30 g/mol |
IUPAC名 |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H12N2O3S/c15-10-8-18-12(17)14(10)7-6-13-11(16)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16) |
InChIキー |
RQBCXZOSDGFABL-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=O)S1)CCNC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole](/img/structure/B13994486.png)
![7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-](/img/structure/B13994488.png)

![5-[Ethyl(benzylamino)]-1-phenyltetrazole](/img/structure/B13994496.png)


![1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea](/img/structure/B13994521.png)



![2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione](/img/structure/B13994547.png)

